molecular formula C8H18N2O2 B089762 1,4-Piperazinediethanol CAS No. 122-96-3

1,4-Piperazinediethanol

Cat. No. B089762
CAS RN: 122-96-3
M. Wt: 174.24 g/mol
InChI Key: VARKIGWTYBUWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06221920B1

Procedure details

170.8 g of diethanolamine (1.63 mol) is added, and after 6 hours of reaction, 30 g of water that contains 2.3 g of diethanolamine is recovered. The residual acid index is equal to 1.4 mg of KOH/g of product, and the content of N,N′-bis (2-hydroxyethyl) piperazine that is obtained by chromatographic analysis is 2.8%. 448 g of product that can be used directly as is or after dilution that is aimed at appreciably reducing viscosity so that it can be handled easily is recovered in fine.
Quantity
170.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6]O)[CH2:2][CH2:3][OH:4]>O>[OH:4][CH2:3][CH2:2][N:1]1[CH2:6][CH2:5][N:1]([CH2:2][CH2:3][OH:4])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
170.8 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(CCO)CCO
Step Three
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.